molecular formula C29H34ClN7O B12319678 STI-571 hydrochloride

STI-571 hydrochloride

Cat. No.: B12319678
M. Wt: 532.1 g/mol
InChI Key: DATHJYNMMUJECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STI-571 hydrochloride (imatinib mesylate, marketed as Gleevec®) is a 2-phenylaminopyrimidine (PAP) derivative that selectively inhibits the tyrosine kinase activity of Bcr-Abl, a fusion protein central to the pathogenesis of chronic myeloid leukemia (CML) . Its mechanism involves binding to the inactive conformation of the Abl kinase domain, stabilizing the activation loop and preventing ATP binding, thereby blocking downstream signaling pathways such as PI3K/AKT . Clinically, STI-571 revolutionized CML treatment, achieving complete hematologic responses in 98% of chronic-phase patients at doses ≥300 mg/day . However, resistance arises in advanced cases, primarily due to mutations in the Bcr-Abl kinase domain (e.g., T315I) that disrupt drug binding .

Properties

Molecular Formula

C29H34ClN7O

Molecular Weight

532.1 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]cyclohexa-1,5-dien-1-yl]benzamide;hydrochloride

InChI

InChI=1S/C29H33N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19,21,27H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H

InChI Key

DATHJYNMMUJECU-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=CC1NC2=NC=CC(=N2)C3=CN=CC=C3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl

Origin of Product

United States

Preparation Methods

Traditional Batch Synthesis of STI-571 Hydrochloride

The conventional synthesis of this compound follows a stepwise approach involving condensation, crystallization, and purification stages. A patented method (EP 2608791 B1) outlines the production of highly pure imatinib base, which is subsequently converted to its hydrochloride salt.

Synthesis of Imatinib Hydrochloride Intermediate

The process begins with the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (15 g, 54.09 mmol) and 4-(4-methylpiperazine-1-yl-methyl)benzoyl chloride dihydrochloride (34 g, 104.41 mmol) in process water (350 g) at 0–5°C. The benzoyl chloride is added in 2 g portions every 10 minutes to control exothermicity and prevent side reactions. The resulting imatinib hydrochloride intermediate remains in solution due to its high water solubility, facilitated by the dihydrochloride starting material and byproduct HCl.

Crystallization and Purification

The hydrochloride intermediate is directly converted to imatinib base by adjusting the pH to 8–9 using alkaline hydroxides (e.g., NaOH or KOH), inducing precipitation. The crude base is recrystallized from a mixture of ethanol and water (3:1 v/v) to achieve >99% purity, as confirmed by HPLC.

Table 1: Key Parameters for Traditional Synthesis
Parameter Value/Condition Source
Reaction Temperature 0–5°C
Benzoyl Chloride Addition 2 g every 10 min (17 portions)
Crystallization Solvent Ethanol/Water (3:1)
Final Purity >99% (HPLC)

Continuous Flow Synthesis for Scalable Production

A modular continuous flow synthesis developed by MIT researchers enables rapid, scalable production of STI-571 and its analogues. This method avoids solvent switches and in-line purifications, making it suitable for high-throughput applications.

Hydration-Chemoselective Coupling Sequence

The process involves three modules:

  • Hydration Module : A nitrile intermediate is hydrated to the corresponding amide using a Pd/C catalyst in a 1:1 mixture of tert-amyl alcohol and water at 120°C.
  • Chemoselective C–N Coupling : The amide reacts with an aryl bromide (e.g., 3-bromo-4-methylaniline) in the presence of a Pd catalyst (XPhos Pd G3) and K3PO4 in 2-chlorotoluene at 150°C.
  • Final Coupling : A third building block is introduced via a second C–N coupling to yield imatinib base, which is subsequently converted to the hydrochloride salt.
Table 2: Continuous Flow Synthesis Performance
Step Yield Residence Time Production Rate
Hydration 89% 30 min 0.85 mmol/h
C–N Coupling 97% 15 min 1.2 mmol/h
Overall Process 58% 48 min 0.66 mmol/h

This method achieves a 58% overall yield with a total residence time of 48 minutes, significantly outperforming traditional batch processes in efficiency.

Radiosynthesis for Isotopic Labeling

Carbon-14 labeled this compound ([14C]imatinib) is synthesized for pharmacokinetic and binding studies using accelerator mass spectrometry. The process involves:

Synthesis of 14C-Labeled Intermediate

[14C]guanidine·HCl reacts with 4-(3-pyridinyl)-2-pyrimidinamine under basic conditions to form a 14C-labeled pyrimidine intermediate. A Pd-mediated cross-coupling with N-(3-bromo-4-methylphenyl)-4-(4-methylpiperazin-1-yl-methyl)benzamide yields [14C]imatinib base, which is converted to the hydrochloride salt.

Table 3: Radiosynthesis Parameters
Parameter Value Source
Specific Activity 631 MBq/mmol
Radiochemical Purity 99.6%
Total Chemical Yield 29.2%

Critical Analysis of Methodologies

Traditional vs. Continuous Flow Synthesis

  • Yield : Continuous flow (58%) surpasses batch methods (29–40%) due to precise temperature control and reduced side reactions.
  • Purity : Batch crystallization achieves >99% purity, while flow methods require post-synthesis HPLC purification.
  • Scalability : Flow synthesis supports gram-scale production (0.66 mmol/h) without packed-bed reactors.

Challenges in Hydrochloride Salt Formation

  • pH Sensitivity : Over-acidification during HCl salt formation can degrade the imatinib base, necessitating strict pH monitoring.
  • Solvent Selection : Ethanol/water mixtures prevent solvolysis during recrystallization but require slow cooling to avoid oiling out.

Scientific Research Applications

Clinical Applications

  • Chronic Myelogenous Leukemia (CML) :
    • Efficacy : Clinical studies have shown that STI-571 induces hematologic and cytogenetic remissions in a significant percentage of patients with chronic phase CML. In accelerated and blast phases, its efficacy is reduced but still notable .
    • Combination Therapy : Research indicates that combining STI-571 with other agents such as cytarabine or homoharringtonine enhances its effectiveness against BCR-ABL positive cells, suggesting a synergistic effect that warrants further clinical exploration .
  • Gastrointestinal Stromal Tumors (GISTs) :
    • Treatment : STI-571 has been established as a first-line treatment for GISTs due to its ability to inhibit the c-KIT receptor, which is often mutated in these tumors. Patients treated with STI-571 have shown significant tumor response rates .
  • Other Malignancies :
    • Dermatofibrosarcoma Protuberans (DFSP) : The FDA has approved STI-571 for DFSP, where it has demonstrated efficacy in reducing tumor size and preventing recurrence .
    • Acute Lymphoblastic Leukemia (ALL) : Emerging evidence supports the use of STI-571 in Ph+ ALL, where it has shown promise in inducing complete cytogenetic response .

Case Study 1: Stevens-Johnson Syndrome

A patient with CML developed Stevens-Johnson syndrome after one week of STI-571 therapy. This case highlights the potential for severe cutaneous adverse reactions associated with STI-571 treatment, emphasizing the need for careful monitoring during therapy .

Case Study 2: Combination Therapy Efficacy

In vitro studies demonstrated that combinations of STI-571 with cytarabine resulted in enhanced inhibition of BCR-ABL positive cell proliferation compared to single-agent therapies. This finding supports further trials investigating combination regimens for improved patient outcomes .

Data Tables

Application Indication Efficacy Notes
Chronic Myelogenous LeukemiaFirst-line treatmentHigh remission ratesEffective in chronic phase; less effective in accelerated/blast phases
Gastrointestinal Stromal TumorsFirst-line treatmentSignificant tumor response ratesTargeted inhibition of c-KIT mutations
Dermatofibrosarcoma ProtuberansApproved indicationReduces tumor size; prevents recurrenceFDA-approved indication
Acute Lymphoblastic LeukemiaEmerging usePromising cytogenetic responseNot standard care but shows potential

Comparison with Similar Compounds

Second-Generation Bcr-Abl Inhibitors

Second-generation inhibitors address STI-571 resistance by enhancing potency or targeting mutant isoforms:

Compound Target Specificity Key Advantages Over STI-571 Limitations
Nilotinib (AMN-107) Bcr-Abl (wild-type and most mutants) 30-fold higher affinity; active against 32/33 Bcr-Abl mutants except T315I Ineffective against T315I mutation
Dasatinib (BMS-354825) Bcr-Abl, Src kinases Binds both active/inactive Abl conformations; effective in 14/15 STI-571-resistant mutants Higher toxicity due to multi-target inhibition
Bosutinib (SKI-606) Bcr-Abl, Src kinases No inhibition of c-KIT/PDGFR, reducing off-target effects Limited activity against T315I

Mechanistic Insights :

  • Nilotinib retains the PAP scaffold but introduces a trifluoromethyl group, improving hydrophobic interactions with Abl’s ATP-binding pocket .
  • Dasatinib’s flexibility allows binding to active Abl conformations, overcoming mutations like F317L .

Novel PAP Derivatives

Novel 2-phenylaminopyrimidine derivatives designed to optimize STI-571’s scaffold exhibit superior antiproliferative activity:

Compound Structural Modification Activity (GI50 in K562 cells) Key Interactions with Abl Kinase
12d Bromophenyl substitution at position 2 0.07 μM (3× more potent than STI-571) Shares hydrogen bonds with Met318, Thr315; π-π interactions with Phe382
12c Chlorophenyl substitution 0.11 μM Similar binding mode to STI-571 but weaker steric complementarity

Pharmacological Impact : Electron-withdrawing groups (e.g., Br, Cl) at position 2 enhance potency by strengthening hydrophobic and π-π interactions with the kinase domain .

Comparison with Diagnostic Analogs

STI-571 analogs have been repurposed for imaging Bcr-Abl/c-KIT expression in tumors:

Compound Application Key Findings
[18F]-STI-571 PET imaging of Bcr-Abl/c-KIT+ tumors 75 GBq/μmol specificity; tumor uptake inhibited by unlabeled STI-571
[131I]-STI-571 Radioligand therapy >95% radiochemical purity; 23% yield

These analogs retain STI-571’s binding specificity but incorporate isotopes for real-time monitoring of kinase activity in vivo .

Multi-Target Tyrosine Kinase Inhibitors

STI-571 also inhibits c-KIT and PDGFR-β, enabling therapeutic use beyond CML:

Target Role in Disease STI-571 Efficacy vs. Alternatives
c-KIT Gastrointestinal stromal tumors (GIST) STI-571 inhibits c-KIT with IC50 = 100 nM; outperforms PP1/CGP-76030 in clinical settings
PDGFR-β Idiopathic pulmonary fibrosis STI-571 blocks PDGFR-β activation loop; comparable to SU-5402 in structural studies

Resistance Mechanisms and Emerging Strategies

Resistance Drivers :

  • Kinase Domain Mutations : T315I disrupts hydrogen bonding with STI-571; F359V sterically blocks drug access .
  • BCR-ABL Amplification : Overexpression reduces drug bioavailability .

Third-Generation Inhibitors :

  • Combination Therapies : STI-571 + TGF-β1 synergistically induces apoptosis in K562 cells (40.6% vs. 18.4% for STI-571 alone) .

Biological Activity

STI-571 hydrochloride, commonly known as imatinib, is a small molecule inhibitor that primarily targets specific tyrosine kinases, notably the Bcr-Abl fusion protein associated with chronic myeloid leukemia (CML). This article explores the biological activity of STI-571, focusing on its mechanisms of action, efficacy in various cancers, resistance mechanisms, and case studies highlighting its clinical applications.

Imatinib functions as a selective inhibitor of several tyrosine kinases, including:

  • Bcr-Abl : The oncoprotein responsible for CML.
  • c-Kit : Involved in gastrointestinal stromal tumors (GISTs).
  • PDGFR : Plays a role in various cancers.

The binding of imatinib to the inactive conformation of the Bcr-Abl kinase prevents ATP from binding, thereby inhibiting its activity. This mechanism leads to decreased cell proliferation and induction of apoptosis in cancer cells expressing the Bcr-Abl protein .

Efficacy in Clinical Settings

Imatinib has shown significant efficacy in treating various malignancies. The following table summarizes its clinical applications and outcomes:

Cancer Type Efficacy Notes
Chronic Myeloid Leukemia (CML)Achieves complete cytogenetic response in ~80% of patients .Approved as first-line treatment.
Gastrointestinal Stromal TumorsInduces responses in 50-70% of patients with unresectable GISTs .Approved for use post-surgery to prevent recurrence.
Dermatofibrosarcoma ProtuberansEffective in recurrent or metastatic cases .Not responsive to traditional chemotherapy.

Resistance Mechanisms

Despite its success, resistance to imatinib can develop through various mechanisms:

  • Mutations in Bcr-Abl : Specific mutations (e.g., T315I, Y253F) can alter the binding affinity of imatinib, leading to intrinsic resistance .
  • Alternative Pathway Activation : Leukemic cells may become independent of Bcr-Abl signaling, activating alternative pathways that promote survival and proliferation .
  • Phosphorylation Changes : Regulatory phosphorylation at specific tyrosine residues can influence sensitivity to imatinib .

Case Study 1: Chronic Myeloid Leukemia

A study involving patients with CML demonstrated that imatinib treatment resulted in a 92-98% reduction in colony-forming units from Bcr-Abl-positive cells compared to untreated controls. Importantly, normal hematopoietic cells showed minimal effects, indicating a favorable therapeutic window .

Case Study 2: Stevens-Johnson Syndrome

A patient undergoing treatment for CML developed Stevens-Johnson syndrome, a severe cutaneous adverse reaction attributed to imatinib. This highlights the importance of monitoring for potential side effects during therapy .

Research Findings

Recent studies have provided insights into the pharmacokinetics and dynamics of imatinib:

  • Bioavailability : Approximately 98%, allowing for effective oral administration.
  • Half-life : About 18 hours for imatinib and 40 hours for its active metabolite.
  • Resistance Mutations : The IC50 values for various c-Abl mutants indicate differential responses to imatinib, with Y253F showing significantly higher resistance compared to P112L mutants (IC50 of 1.52 μM vs. 0.22 μM) .

Q & A

What is the molecular mechanism by which STI-571 inhibits BCR-ABL tyrosine kinase activity?

Level: Basic
Answer: STI-571 (imatinib) binds to the inactive conformation of the Abl kinase domain, stabilizing a structural state where the activation loop mimics bound peptide substrate. This prevents ATP binding and subsequent phosphorylation of downstream targets. Structural studies reveal that STI-571 forms critical hydrogen bonds with a conserved threonine residue (T315) in the kinase domain, which is essential for its specificity and potency .

How do BCR-ABL mutations or gene amplification contribute to clinical resistance against STI-571?

Level: Advanced
Answer: Resistance arises through two primary mechanisms: (i) point mutations in the kinase domain (e.g., T315I substitution) that disrupt drug binding and (ii) BCR-ABL gene amplification, leading to overexpression of the oncoprotein. Biochemical and molecular analyses of relapsed patients show reactivation of BCR-ABL signaling in all cases, with T315I mutations conferring resistance in reconstitution experiments .

What experimental strategies are used to evaluate synergistic effects of STI-571 with other therapeutic agents?

Level: Advanced
Answer: Combinatorial studies often employ dose-response matrices and statistical models (e.g., Chou-Talalay method) to quantify synergy. For example, co-treatment of K562 cells with TGF-β1 (2 ng/mL) and STI-571 (0.25–0.5 μM) demonstrated synergistic apoptosis induction via flow cytometry (sub-G1 analysis) and qPCR validation of BCL2 downregulation. Dose optimization is critical to avoid antagonism at higher concentrations .

How do researchers select appropriate cell lines for studying STI-571 efficacy in vitro?

Level: Basic
Answer: Cell lines expressing BCR-ABL or c-KIT (e.g., K562 for CML, U87WT for c-KIT overexpression) are prioritized. Functional validation includes Western blotting for target protein expression (e.g., BCR-ABL) and dose-response assays (e.g., IC50 determination). Specificity is confirmed via competitive inhibition assays using unlabeled STI-571 .

What methodologies are recommended for validating contradictory data in STI-571 studies?

Level: Advanced
Answer: Multi-modal validation is essential:

  • Kinase activity: Use in vitro kinase assays with purified proteins to isolate direct effects.
  • Apoptosis: Combine Annexin V/PI flow cytometry with caspase-3 activation assays.
  • Gene expression: Cross-validate qPCR results with Western blotting or RNA-seq .

How can researchers assess the pharmacokinetics and biodistribution of STI-571 in preclinical models?

Level: Advanced
Answer: Radiolabeled analogs (e.g., [¹⁸F]-STI-571) enable quantitative PET imaging in xenograft models. Biodistribution studies measure uptake in target tissues (e.g., tumors) versus non-target organs, with specificity confirmed via blocking experiments using excess unlabeled drug. Radiochemical purity (>95%) and molar activity (≥75 GBq/μmol) are critical parameters .

What approaches are used to identify off-target effects of STI-571 in non-cancerous contexts?

Level: Advanced
Answer: Proteomic profiling (e.g., phospho-tyrosine arrays) and kinase selectivity panels (e.g., Eurofins KinaseProfiler) reveal off-target interactions. For example, STI-571 inhibits c-Abl in Parkinson’s models, leading to parkin dephosphorylation and neuroprotection. Conditional knockout models (e.g., nervous system-specific c-Abl deletion) validate target specificity .

What are the optimal methods for quantifying STI-571-induced apoptosis in hematologic malignancies?

Level: Basic
Answer: Sub-G1 analysis via flow cytometry (DNA fragmentation) combined with Annexin V/PI staining distinguishes early and late apoptosis. For K562 cells, a 48-hour treatment with 0.5 μM STI-571 induces ~30% apoptosis, while co-treatment with TGF-β1 increases this to >65% .

How can researchers model STI-571 resistance in vitro for mechanistic studies?

Level: Advanced
Answer: Generate resistant cell lines via chronic exposure to escalating STI-571 doses (e.g., 0.1–1 μM over 6–12 months). Characterize resistance mechanisms using Sanger sequencing (BCR-ABL mutations) and FISH (gene amplification). Isogenic lines (e.g., Ba/F3 cells expressing mutant BCR-ABL) enable functional validation .

What statistical frameworks are used to analyze synergy in combination therapy studies?

Level: Advanced
Answer: The Combination Index (CI) method quantifies synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). For example, TGF-β1 + STI-571 in K562 cells yielded CI values of 0.45–0.6, indicating strong synergy. Dose-effect curves and isobolograms further visualize interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.